Product packaging for 2,4-dichloro-5-fluoro-benzoyl Fluoride(Cat. No.:CAS No. 86522-92-1)

2,4-dichloro-5-fluoro-benzoyl Fluoride

Cat. No.: B12853847
CAS No.: 86522-92-1
M. Wt: 210.99 g/mol
InChI Key: RKSFYVMVPGFXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dichloro-5-fluoro-benzoyl Fluoride is a specialized fluorinated benzoyl halide that serves as a versatile and critical synthetic intermediate in advanced chemical research, particularly in the development of active pharmaceutical ingredients (APIs). Its primary research value lies in its application as a key building block for the synthesis of complex, fluorinated heterocyclic compounds. The compound is notably cited as a valuable intermediate in the synthesis of highly active antibacterial agents, specifically 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazino-quinoline-3-carboxylic acids . The mechanism of action for this compound in synthetic pathways is that of an efficient acylating agent. The highly reactive acyl fluoride group (-C(O)F) enables it to transfer the 2,4-dichloro-5-fluorobenzoyl moiety to other molecules, thereby constructing the core structure of target molecules. It can be prepared from its corresponding acid chloride via reaction with hydrofluoric acid . As a fluorinated analog of the more common acid chloride, it can offer superior stability or reactivity in specific catalytic cycles or under particular reaction conditions, making it a valuable reagent for method development in organic and medicinal chemistry. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2Cl2F2O B12853847 2,4-dichloro-5-fluoro-benzoyl Fluoride CAS No. 86522-92-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86522-92-1

Molecular Formula

C7H2Cl2F2O

Molecular Weight

210.99 g/mol

IUPAC Name

2,4-dichloro-5-fluorobenzoyl fluoride

InChI

InChI=1S/C7H2Cl2F2O/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H

InChI Key

RKSFYVMVPGFXLN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C(=O)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2,4 Dichloro 5 Fluoro Benzoyl Fluoride

Precursor Synthesis and Directed Halogenation Reactions

The foundation for synthesizing the target compound lies in the preparation of appropriately substituted precursors, primarily 2,4-dichlorofluorobenzene. Strategic halogenation reactions are then employed to introduce the necessary functional groups.

The synthesis of the crucial precursor, 2,4-dichlorofluorobenzene, can be approached from different starting materials. One method begins with fluorobenzene, which undergoes a three-step process without the intermediate separation of isomers. google.com This process involves nitration, followed by two distinct chlorination steps. google.com

A detailed pathway for this synthesis is as follows:

Nitration: Fluorobenzene is nitrated using a mixture of sulfuric acid and nitric acid. google.com The reaction can be performed continuously or batchwise at temperatures ranging from 20°C to 90°C. google.com

Ring Chlorination: The resulting crude nitrofluorobenzene mixture is then chlorinated in the presence of a ring chlorinating catalyst. google.com

Final Chlorination: After removing the catalyst, a second chlorination is carried out at a higher temperature (110°C to 220°C) to yield 2,4-dichlorofluorobenzene, which is then isolated. google.com

An alternative route starts with orthodichlorobenzene. google.com This method involves nitration of the starting material, followed by fluoridation and a final chlorination step to produce 2,4-dichlorofluorobenzene. google.com The chlorination of the intermediate fluorine chloronitrobenzene mixture occurs by feeding chlorine gas at temperatures between 150°C and 250°C. google.com

Table 1: Reaction Conditions for 2,4-Dichlorofluorobenzene Synthesis

Starting Material Key Steps Reaction Conditions Source

The formation of the benzoyl halide moiety requires strategic halogenation. Halogenation reactions involve the replacement of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine). mt.com The reactivity order is F > Cl > Br > I, with fluorine being particularly aggressive. mt.com For aromatic compounds, electrophilic substitution often requires a Lewis acid catalyst, such as ferric chloride (FeCl₃), to enhance the electrophilicity of the halogen. mt.comgoogle.com

In the context of benzaldehyde (B42025) derivatives, direct fluorination can lead to a mixture of fluorobenzaldehyde and benzoyl fluoride (B91410) products. acs.org The product distribution is influenced by the substituents on the aromatic ring; electron-withdrawing groups tend to favor the formation of benzoyl fluoride derivatives. acs.org

The conversion of a carboxylic acid to an acyl fluoride can be achieved directly using reagents like (Me₄N)SCF₃. mt.com Historically, Alexander Borodin first synthesized benzoyl fluoride in 1862 by reacting benzoyl chloride with potassium bifluoride, pioneering the halogen exchange method. wikipedia.org

Industrialized and Laboratory-Scale Synthesis Protocols

Several protocols have been developed for both industrial and laboratory-scale synthesis, focusing on efficiency, yield, and simplified process routes. These methods often begin with the precursor 2,4-dichlorofluorobenzene.

A modern approach suitable for industrialized production involves the use of a composite zeolite solid superacid catalyst. patsnap.comgoogle.com Zeolites are crystalline aluminosilicates that can function as solid acid catalysts, offering advantages like tunability, recyclability, and easy separation from reaction mixtures. mdpi.com This method synthesizes 2,4-dichloro-5-fluorobenzoyl chloride, the direct chloride precursor to the target fluoride compound. patsnap.com

The process involves reacting 2,4-dichlorofluorobenzene with carbon tetrachloride in the presence of the zeolite catalyst to form 2,4-dichloro-5-fluorotrichlorotoluene. patsnap.comgoogle.com This intermediate is then hydrolyzed to yield 2,4-dichloro-5-fluorobenzoyl chloride. patsnap.comgoogle.com This method is advantageous as it can simplify long process routes and avoid the use of more toxic chemicals, making it suitable for industrial production. patsnap.compatsnap.com In one example, this reaction, followed by the addition of deionized water for hydrolysis, was conducted to prepare the benzoyl chloride. patsnap.com

Table 2: Zeolite-Catalyzed Synthesis of 2,4-dichloro-5-fluorobenzoyl chloride

Step Reactants Catalyst Product Source
1. Acylation 2,4-dichlorofluorobenzene, Carbon tetrachloride Composite zeolite solid superacid 2,4-dichloro-5-fluorotrichlorotoluene patsnap.comgoogle.com
2. Hydrolysis 2,4-dichloro-5-fluorotrichlorotoluene, Water - 2,4-dichloro-5-fluorobenzoyl chloride patsnap.comgoogle.com

A common and established method for creating the benzoyl halide structure is through Friedel-Crafts acylation. In this process, 2,4-dichlorofluorobenzene is used as the starting material and reacts with carbon tetrachloride in a Friedel-Crafts reaction, typically catalyzed by a Lewis acid like ferric chloride (FeCl₃) or aluminum trichloride (B1173362) (AlCl₃). google.com This step introduces a trichloromethyl group onto the benzene (B151609) ring. google.comgoogle.com

The reaction produces an intermediate which is then subjected to hydrolysis to form the benzoyl chloride. google.com One patented method describes a process where the total yield of 2,4-dichloro-5-fluorobenzoyl chloride reaches over 88% by converting byproducts back into the final product through hydrolysis, oxidation, and acylation steps. google.com The hydrolysis of the intermediate can be achieved by adding water, sometimes in the presence of a catalyst like ferric trichloride, at elevated temperatures. google.com The hydrolysis of benzoyl halides is a well-known transformation. nih.govresearchgate.netgoogle.com

The final step in synthesizing 2,4-dichloro-5-fluoro-benzoyl fluoride often involves a halogen exchange (Halex) reaction. wikipedia.orgdiva-portal.org This process converts the more readily synthesized 2,4-dichloro-5-fluorobenzoyl chloride into the desired benzoyl fluoride. chemicalbook.com Halogen exchange is a common method for preparing organofluorine compounds where a chloride is replaced by a fluoride. wikipedia.orgdiva-portal.org

This transformation can be accomplished using various fluorinating agents. Anhydrous hydrogen fluoride (HF) is a common source of fluoride for these reactions. wikipedia.orgorgsyn.org The reaction between a benzoyl chloride and HF is effective for preparing a wide variety of acyl fluorides with yields typically in the range of 80–90%. orgsyn.org Other reagents used for this exchange include alkali fluorides such as potassium fluoride (KF) and potassium bifluoride (KHF₂). wikipedia.orgorgsyn.org The reaction can also be carried out using an excess of hydrogen fluoride in an autoclave at temperatures between 70°C and 140°C. google.com This facile conversion from the chloride precursor is a critical step for generating the final benzoyl fluoride product. wikipedia.org

Table 3: Common Reagents for Halogen Exchange of Benzoyl Chlorides

Reagent Chemical Formula Source
Hydrogen Fluoride HF wikipedia.orgorgsyn.orggoogle.com
Potassium Fluoride KF wikipedia.orgorgsyn.org
Potassium Bifluoride KHF₂ wikipedia.orgorgsyn.org
Sodium Fluoride NaF orgsyn.org

Optimization of Reaction Parameters and Yield Enhancement Strategies

A common route to the precursor, 2,4-dichloro-5-fluorobenzoyl chloride, starts from 2,4-dichlorofluorobenzene. One patented method involves a Friedel-Crafts reaction with carbon tetrachloride using a Lewis acid catalyst like ferric chloride, followed by hydrolysis. google.com A significant yield enhancement strategy in this process is the conversion of a dimeric byproduct back into the desired product through subsequent hydrolysis, oxidation, and acylation, which can increase the total yield to over 88%. google.com

Another approach involves the reaction of 2,4-dichlorofluorobenzene with carbon tetrachloride in the presence of a composite zeolite solid superacid catalyst. google.com This method avoids the use of strong, corrosive acids and simplifies the process. The subsequent hydrolysis of the intermediate, 2,4-dichloro-5-fluorotrichlorotoluene, yields the benzoyl chloride. google.com Optimization of this process has resulted in yields of approximately 86%. google.com

The final and crucial step is the conversion of the precursor to this compound. This can be achieved either by halogen exchange from 2,4-dichloro-5-fluorobenzoyl chloride or by deoxyfluorination of 2,4-dichloro-5-fluorobenzoic acid.

For the halogen exchange reaction, phase-transfer catalysis offers a mild and efficient method. The reaction of the acyl chloride with an aqueous solution of potassium bifluoride (KHF₂) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) chloride can produce the acyl fluoride in high yields. Optimization of this method involves adjusting the catalyst loading and ensuring vigorous stirring to facilitate the transport of bifluoride anions into the organic phase.

For the deoxyfluorination of 2,4-dichloro-5-fluorobenzoic acid, a variety of modern fluorinating agents are available. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective but may require chromatographic purification. Newer, solid, bench-stable reagents have been developed to simplify product isolation. The choice of the fluorinating agent, solvent, and reaction temperature are key parameters to optimize for maximizing the yield and purity of the final product. For instance, using a reagent like XtalFluor-E at room temperature can provide good yields with simplified purification.

Below are data tables illustrating the optimization of the synthesis of the precursor and a general representation of the final fluorination step.

Table 1: Optimization of 2,4-Dichloro-5-fluorobenzoyl Chloride Synthesis

Starting MaterialCatalystSolventReaction Temperature (°C)Reaction Time (h)Reported Yield (%)Reference
2,4-DichlorofluorobenzeneFerric TrichlorideCarbon Tetrachloride702>88 (total) google.com
2,4-DichlorofluorobenzeneComposite ZeoliteCarbon TetrachlorideReflux0.586 google.com
2,4-Dichloro-5-fluorobenzoic AcidBis(trichloromethyl) carbonateToluene110-99.1 chemicalbook.com

Table 2: Illustrative Yields for the Conversion of an Acyl Chloride to Acyl Fluoride via Halogen Exchange

Fluorinating AgentCatalystSolventReaction TemperatureTypical Yield Range (%)
Potassium Bifluoride (KHF₂)Phase-Transfer CatalystDichloromethane (B109758)/WaterRoom Temperature85-95
Anhydrous Hydrogen FluorideNoneNone30-40°C80-90
Potassium Fluoride (KF)NoneAcetonitrileReflux70-85

Isolation and Purification Techniques for Research-Grade this compound

The isolation and purification of this compound are critical to obtaining a research-grade product, which requires high purity. The techniques employed depend on the synthetic route and the nature of the impurities present.

Following the synthesis, the initial workup procedure is designed to remove the bulk of reagents and byproducts. If the synthesis starts from the acyl chloride via halogen exchange with an aqueous fluorinating agent, the first step is typically an extractive workup. The organic layer containing the product is washed with water to remove any remaining inorganic salts. A subsequent wash with a dilute solution of sodium bicarbonate can neutralize any residual acid, followed by a brine wash to remove excess water.

For syntheses involving deoxyfluorination of the carboxylic acid, different workup procedures may be necessary. For example, if a reagent like thionyl fluoride is used, the reaction mixture can be diluted with a low-boiling solvent like dichloromethane and washed with a sodium bicarbonate solution and brine to isolate the crude product.

The primary method for purifying the crude this compound is fractional distillation under reduced pressure. This technique is effective for separating the product from less volatile impurities and any remaining starting materials. The boiling point of the related precursor, 2,4-dichloro-5-fluorobenzoyl chloride, is reported to be 143-144 °C at 35 mmHg, and the target benzoyl fluoride is expected to have a similar or slightly lower boiling point. chemicalbook.compatsnap.com Careful control of the vacuum and temperature during distillation is essential to achieve high purity.

For achieving research-grade purity, which often exceeds 99%, further purification might be necessary. While many modern fluorination methods are designed to avoid column chromatography, flash column chromatography over silica (B1680970) gel can be employed if non-volatile, non-polar impurities are present. The choice of eluent would be optimized to provide good separation of the product from any impurities.

Finally, to ensure the product is free of residual water and protic solvents, it can be treated with a drying agent like anhydrous sodium sulfate (B86663) before the final distillation. The purity of the final product is typically verified using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C), and mass spectrometry.

Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloro 5 Fluoro Benzoyl Fluoride

Nucleophilic Acyl Substitution Reactions

2,4-Dichloro-5-fluoro-benzoyl fluoride (B91410), as an acyl halide, is highly susceptible to nucleophilic attack at the carbonyl carbon. The strong electron-withdrawing nature of the fluorine and chlorine atoms polarizes the carbonyl group, enhancing its electrophilicity and making it a prime target for a wide range of nucleophiles. The general mechanism for nucleophilic acyl substitution involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the fluoride ion, which is a good leaving group, to yield the substituted product.

Esterification Reactions with Diverse Alcohols

The reaction of 2,4-dichloro-5-fluoro-benzoyl fluoride with alcohols provides a direct route to the corresponding esters. This process, a form of alcoholysis, is typically rapid and efficient due to the high reactivity of the acyl fluoride. The reaction proceeds via the general nucleophilic acyl substitution mechanism, where the alcohol acts as the nucleophile.

The reactivity of the alcohol plays a significant role in the reaction kinetics. Primary alcohols, being less sterically hindered, generally react more rapidly than secondary alcohols. Tertiary alcohols, due to significant steric hindrance around the hydroxyl group, react much more slowly and may require more forcing conditions or the use of a catalyst to proceed at a reasonable rate. Phenols, while having a less nucleophilic hydroxyl group compared to aliphatic alcohols, can also be esterified, often facilitated by the use of a base to deprotonate the phenol and increase its nucleophilicity.

Alcohol TypeGeneral ReactivityReaction Conditions
PrimaryHighTypically proceeds readily at room temperature.
SecondaryModerateMay require gentle heating or a catalyst.
TertiaryLowOften requires elevated temperatures and a catalyst.
PhenolsModerateUsually requires a base to enhance nucleophilicity.

Amidation Reactions with Primary and Secondary Amines

The reaction with primary and secondary amines, known as aminolysis, yields the corresponding amides. This reaction is generally very fast due to the high nucleophilicity of amines. The mechanism follows the typical nucleophilic acyl substitution pathway.

Primary amines react readily to form N-substituted amides. Secondary amines also react to form N,N-disubstituted amides, although the reaction rate may be slightly slower than with primary amines due to increased steric hindrance. The presence of bulky substituents on either the amine or the benzoyl fluoride can significantly impact the reaction rate.

Amine TypeProductGeneral Reactivity
PrimaryN-substituted amideVery High
SecondaryN,N-disubstituted amideHigh

Carbon-Carbon Bond Formation via Organometallic Reagents and Active Methylene Compounds (e.g., Malonate Additions)

Carbon-carbon bond formation can be achieved by reacting this compound with various carbon nucleophiles, including organometallic reagents and enolates derived from active methylene compounds.

Organometallic Reagents: Reagents such as Grignard reagents (RMgX) and organocuprates (R₂CuLi) are powerful nucleophiles that can add to the carbonyl group. However, with highly reactive acyl halides like this one, the reaction can sometimes be difficult to control and may lead to the formation of tertiary alcohols through a double addition. The use of less reactive organometallic reagents, such as organozinc or organocadmium compounds, can often provide better control and lead to the formation of ketones. Recent research has shown that acyl fluorides can be used in cross-coupling reactions with organozinc compounds, driven by the stability of the resulting Zn-F bond nih.gov.

Active Methylene Compounds: The enolate of diethyl malonate, a classic example of an active methylene compound, can act as a nucleophile to attack the acyl fluoride. This reaction leads to the formation of diethyl 2-(2,4-dichloro-5-fluoro-benzoyl)malonate. A documented synthesis of this compound from the corresponding benzoyl chloride involves the initial formation of the magnesium enolate of diethyl malonate, followed by acylation.

A specific procedure for the synthesis of diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate involves suspending magnesium fillings in anhydrous ethanol, followed by the addition of diethylmalonate. The resulting ethoxymagnesiummalonic ester is then reacted with 2,4-dichloro-5-fluoro-benzoyl chloride in anhydrous ether at low temperatures to yield the desired product organic-chemistry.org.

Electrophilic Aromatic Substitution Characteristics and Positional Selectivity

The benzene (B151609) ring of this compound is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effects of the two chlorine atoms, the fluorine atom, and the benzoyl fluoride group itself. However, under forcing conditions, electrophilic substitution can occur.

The directing effects of the existing substituents determine the position of the incoming electrophile. Halogens are generally considered ortho, para-directors, although they are deactivating. The -COF group is a meta-director. The combined influence of these groups on the regioselectivity of substitution is complex.

Position 3: This position is meta to the fluorine and ortho to a chlorine and the -COF group.

Position 6: This position is ortho to the fluorine and meta to a chlorine and the -COF group.

Considering the deactivating nature of all substituents, predicting the major product is not straightforward and would likely result in a mixture of isomers. The fluorine at C5 and the chlorine at C4 will direct ortho and para, while the chlorine at C2 and the acyl fluoride group will direct meta. The directing effects can be summarized as follows:

SubstituentPositionDirecting Effect
-F5Ortho, Para
-Cl4Ortho, Para
-Cl2Ortho, Para
-COF1Meta

Given the strong deactivating nature of the ring, electrophilic substitution reactions such as nitration, halogenation, and sulfonation would require harsh conditions, and the yields would likely be low, with a mixture of products. For instance, the nitration of the related 1,3-dichloro-4-nitrobenzene shows that substitution occurs, but regioselectivity is an issue researchgate.net.

Hydrolytic Degradation Pathways and Kinetic Analysis

Acyl fluorides, like other acyl halides, are susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid, 2,4-dichloro-5-fluorobenzoic acid, and hydrogen fluoride. The reaction is typically rapid, especially in the presence of moisture.

The mechanism involves the nucleophilic attack of water on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of a fluoride ion and a proton to yield the carboxylic acid. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

Kinetic studies on the hydrolysis of benzoyl fluorides in aqueous dioxane have shown that the reaction can be catalyzed by acid. The exact kinetic profile and the influence of the specific halogen substituents on the rate of hydrolysis of this compound would require specific experimental investigation.

Influence of Aromatic Halogen Substituents on Reaction Rates and Stereochemical Outcomes

The halogen substituents on the aromatic ring have a significant impact on the reactivity of the acyl fluoride group through both inductive and resonance effects.

Electronic Effects: All three halogen atoms (two chlorine and one fluorine) are strongly electron-withdrawing through the inductive effect (-I effect). This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. While halogens also possess a resonance effect (+R effect) where they can donate a lone pair of electrons to the aromatic ring, the inductive effect is generally considered to be dominant for halogens in influencing the reactivity of an attached acyl group.

The relative reactivity of acyl halides generally follows the order: acyl fluoride > acyl chloride > acyl bromide > acyl iodide. This is primarily due to the better leaving group ability of the heavier halides. However, the high electronegativity of fluorine in the acyl fluoride group makes the carbonyl carbon highly electrophilic, contributing to its high reactivity.

The chlorine and fluorine substituents on the ring further enhance this electrophilicity. The ortho-chloro substituent (at C2) will have a particularly strong inductive withdrawing effect due to its proximity to the reaction center. The para-chloro (at C4) and meta-fluoro (at C5) substituents will also contribute to the deactivation of the ring and activation of the carbonyl group towards nucleophilic attack.

Stereochemical Outcomes: For reactions involving chiral nucleophiles or catalysts, the steric and electronic environment around the carbonyl group can influence the stereochemical outcome. The presence of the ortho-chloro substituent can introduce a degree of steric hindrance, which may lead to some level of stereoselectivity in reactions with chiral reagents. However, without specific experimental data on stereoselective reactions involving this compound, any discussion on stereochemical outcomes remains speculative.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Insights

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and through-space proximity of different atoms.

The ¹H NMR spectrum of 2,4-dichloro-5-fluoro-benzoyl fluoride (B91410) is expected to exhibit signals corresponding to the two aromatic protons. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling patterns of these protons. The electron-withdrawing nature of the two chlorine atoms, the fluorine atom, and the benzoyl fluoride group will deshield the aromatic protons, causing their signals to appear at a relatively high chemical shift (downfield).

The proton in the 3-position is anticipated to appear as a doublet of doublets due to coupling with the fluorine atom at the 5-position and the proton at the 6-position. Similarly, the proton at the 6-position will likely present as a doublet of doublets, coupling to the fluorine atom at the 5-position and the proton at the 3-position. The magnitude of the coupling constants (J-values) will provide further structural confirmation.

Table 1: Predicted ¹H NMR Spectral Data for 2,4-dichloro-5-fluoro-benzoyl Fluoride

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-37.5 - 8.0ddJ(H-F) ≈ 4-8 Hz, J(H-H) ≈ 8-10 Hz
H-67.8 - 8.3ddJ(H-F) ≈ 2-4 Hz, J(H-H) ≈ 8-10 Hz

Note: The predicted values are based on the analysis of structurally similar compounds and are subject to solvent effects and the specific spectrometer frequency.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts. For this compound, two distinct signals are expected, one for the fluorine atom attached to the benzene ring and another for the fluorine atom of the benzoyl fluoride group.

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic F (C-5)-110 to -130m
Acyl Fluoride F+20 to +40t

Note: Chemical shifts are referenced to a standard (e.g., CFCl₃). The multiplicity of the aromatic fluorine will be complex due to coupling with the two aromatic protons. The acyl fluoride fluorine may appear as a triplet if coupling to the adjacent aromatic protons occurs.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms.

The carbonyl carbon of the benzoyl fluoride group is expected to have the highest chemical shift due to its sp² hybridization and direct attachment to two electronegative atoms (oxygen and fluorine). The aromatic carbons will appear in a lower chemical shift region, with their specific shifts being determined by the positions of the chlorine and fluorine substituents. The carbon atoms directly bonded to halogens will exhibit characteristic shifts, and carbon-fluorine coupling will be observable.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
C=O155 - 165Large (¹JCF)
C-1130 - 140Present
C-2 (C-Cl)135 - 145Present
C-3115 - 125Present
C-4 (C-Cl)130 - 140Present
C-5 (C-F)150 - 160Very Large (¹JCF)
C-6120 - 130Present

Note: The predicted chemical shifts are approximate. Carbon-fluorine coupling constants are a key diagnostic feature in the ¹³C NMR spectrum of fluorinated compounds.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl fluoride group. This band typically appears at a higher wavenumber compared to other acyl halides due to the high electronegativity of the fluorine atom. Other characteristic absorptions will include C-Cl, C-F, and aromatic C-H and C=C stretching and bending vibrations.

Table 4: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch (Acyl Fluoride)1800 - 1850Strong
Aromatic C=C Stretch1450 - 1600Medium - Strong
C-F Stretch (Acyl Fluoride)1100 - 1300Strong
C-F Stretch (Aromatic)1150 - 1250Strong
C-Cl Stretch700 - 850Strong
Aromatic C-H Stretch3000 - 3100Medium

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with vibrations that cause a change in dipole moment, strong Raman bands arise from vibrations that cause a change in polarizability. For this compound, the symmetric vibrations of the aromatic ring are expected to be particularly prominent in the Raman spectrum. The C=O stretch will also be observable.

Table 5: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic Ring Breathing990 - 1010Strong
C=O Stretch1800 - 1850Medium
Aromatic C-H Stretch3000 - 3100Strong
C-Cl Symmetric Stretch600 - 750Medium

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. In the analysis of 2,4-dichloro-5-fluoro-benzoyl chloride, the calculated monoisotopic mass is 225.915526 Da. nih.gov

HRMS analysis of the compound reveals a distinct isotopic pattern characteristic of a molecule containing three chlorine atoms. The mass spectrum displays peaks at m/z 225.92 (100.0%), 227.91 (95.9%), and 229.91 (30.6%), corresponding to the different combinations of 35Cl and 37Cl isotopes. patsnap.com Further, less abundant peaks are observed at m/z 226.92 (7.6%), 228.92 (7.3%), 230.91 (2.3%), and 231.91 (3.3%), which can be attributed to the presence of the 13C isotope in the various isotopic combinations of the chlorine-containing fragments. patsnap.com This detailed isotopic distribution provides strong evidence for the proposed molecular formula of C7H2Cl3FO.

The elemental analysis further substantiates the molecular formula, with the following composition: C, 36.97%; H, 0.89%; Cl, 46.76%; F, 8.35%; O, 7.03%. patsnap.com These experimental values are in close agreement with the theoretical percentages derived from the molecular formula.

Interactive Data Table: HRMS Fragmentation Data for 2,4-dichloro-5-fluoro-benzoyl Chloride

m/z Relative Abundance (%) Interpretation
225.92 100.0 [M]+ with 35Cl3
227.91 95.9 [M]+ with 35Cl237Cl
229.91 30.6 [M]+ with 35Cl37Cl2
226.92 7.6 [M+1]+ (13C isotope) with 35Cl3
228.92 7.3 [M+1]+ (13C isotope) with 35Cl237Cl
230.91 2.3 [M+1]+ (13C isotope) with 35Cl37Cl2
231.91 3.3 [M]+ with 37Cl3

Advanced Spectroscopic Techniques for Conformational and Dynamic Studies

While detailed studies employing advanced spectroscopic techniques specifically for the conformational and dynamic analysis of this compound are not extensively reported in the available literature, the application of such methods is crucial for understanding the three-dimensional structure and behavior of substituted benzoyl halides. Techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are powerful tools for investigating conformational isomerism in similar aromatic compounds. rsc.org

For instance, in analogous substituted benzaldehydes and acetophenones, the lanthanide-induced shift (LIS) NMR technique has been successfully used to elucidate conformer geometries and energies in various solvents. rsc.org This approach could potentially be applied to this compound to determine the preferred orientation of the benzoyl fluoride group relative to the substituted phenyl ring and to quantify the energy barriers between different rotational isomers.

Furthermore, dynamic NMR spectroscopy could provide insights into the rotational dynamics around the C-C bond connecting the carbonyl group and the aromatic ring. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of conformational exchange and the thermodynamic parameters associated with these dynamic processes. The structural information gleaned from such studies is vital for understanding the reactivity and interaction of this compound in various chemical environments. The structures of newly synthesized compounds containing the 2,4-dichloro-5-fluorophenyl moiety have been characterized using spectral analyses, indicating the general utility of these methods in this class of compounds. nih.gov

Computational and Theoretical Studies of 2,4 Dichloro 5 Fluoro Benzoyl Fluoride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of organic molecules. For a compound like 2,4-dichloro-5-fluoro-benzoyl fluoride (B91410), DFT methods such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate descriptions of its molecular orbitals and charge distribution.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For substituted benzoyl halides, the electron-withdrawing nature of the halogen substituents is expected to lower the energies of both the HOMO and LUMO.

The molecular electrostatic potential (MEP) surface can also be mapped to visualize the electron density distribution and predict sites for nucleophilic and electrophilic attack. In 2,4-dichloro-5-fluoro-benzoyl fluoride, the carbonyl carbon is expected to be a significant electrophilic site, indicated by a region of positive electrostatic potential. The oxygen atom, in turn, would be a nucleophilic site.

Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the electrophilicity index, can be calculated to quantify the molecule's reactivity. These parameters are valuable for comparing the reactivity of this compound with other related acyl halides.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

Conformational Analysis and Molecular Dynamics Simulations of Aromatic Acyl Fluorides

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the benzoyl group to the carbonyl fluoride moiety. The dihedral angle between the plane of the aromatic ring and the C-C(O)-F plane defines the molecule's conformation.

Conformational analysis can be performed by systematically rotating this dihedral angle and calculating the potential energy at each step using quantum chemical methods. This allows for the identification of energy minima, corresponding to stable conformers, and rotational barriers. For many substituted benzoyl halides, a planar or near-planar conformation, where the carbonyl group is coplanar with the aromatic ring, is the most stable due to favorable electronic conjugation. However, steric hindrance from ortho-substituents can lead to non-planar ground states. In the case of this compound, the chlorine atom at the 2-position may induce a slight twist in the lowest energy conformation.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in solution. By simulating the motion of the atoms over time, MD can reveal the accessible conformational space, the timescales of conformational changes, and the influence of solvent molecules on the conformational preferences.

Table 2: Predicted Conformational Energy Profile of this compound (Illustrative Data)

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. For this compound, the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is of particular interest.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F). The accuracy of these predictions can be high, especially when appropriate levels of theory and basis sets are used, and solvent effects are taken into account, for instance, through the use of continuum solvation models. nih.goviucr.org

For fluorinated aromatic compounds, the prediction of ¹⁹F NMR chemical shifts is particularly valuable due to their wide chemical shift range and sensitivity to the electronic environment. nih.goviucr.org Calculations can help in assigning the signals of the different fluorine atoms in the molecule. Similarly, spin-spin coupling constants (J-couplings) can be computed to further aid in spectral interpretation.

Table 3: Predicted NMR Chemical Shifts for this compound (Illustrative Data)

Elucidation of Reaction Mechanisms via Transition State Computations

Computational methods are extensively used to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. For this compound, several types of reactions are of interest, including nucleophilic acyl substitution, Friedel-Crafts acylation, and hydrolysis.

Nucleophilic Acyl Substitution: The reaction of this compound with a nucleophile, such as an amine, is a classic example of nucleophilic acyl substitution. Computational studies can be employed to model the reaction pathway, which typically proceeds through a tetrahedral intermediate. By locating the transition state for the formation and breakdown of this intermediate, the activation energy and reaction rate can be estimated. These calculations can also shed light on the role of catalysts and the effect of substituents on the reactivity.

Friedel-Crafts Acylation: As an acyl fluoride, this compound can act as an electrophile in Friedel-Crafts acylation reactions. nih.gov Theoretical calculations can be used to study the mechanism of this reaction, including the formation of the acylium ion intermediate upon interaction with a Lewis acid catalyst. nih.gov The regioselectivity of the acylation on an aromatic substrate can also be predicted by calculating the activation energies for attack at different positions.

Hydrolysis: The hydrolysis of acyl fluorides is another important reaction that can be studied computationally. Theoretical models can elucidate the role of water molecules and potential acid or base catalysis in the reaction mechanism. rsc.org By mapping the potential energy surface, the detailed steps of the hydrolysis process, including the formation of tetrahedral intermediates and proton transfer events, can be characterized.

For each of these reactions, transition state theory can be used in conjunction with the calculated activation energies to predict theoretical reaction rate constants.

Applications of 2,4 Dichloro 5 Fluoro Benzoyl Fluoride in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Pharmaceutical Synthesis

While specific data on the role of 2,4-dichloro-5-fluoro-benzoyl fluoride (B91410) as a pharmaceutical intermediate is limited in published literature, the analogous compound, 2,4-dichloro-5-fluorobenzoyl chloride, is a cornerstone in the synthesis of numerous complex pharmaceuticals. orientjchem.orgnih.gov Acyl halides are crucial reagents for creating amide and ester bonds, fundamental linkages in many biologically active molecules.

Precursor to Fluoroquinolone Antibiotics and Related Antimicrobials

2,4-dichloro-5-fluorobenzoyl chloride is a pivotal precursor in the manufacture of third-generation fluoroquinolone antibiotics. nih.gov These synthetic antibacterial agents are characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The benzoyl chloride is used to construct the core quinolone structure, which is later modified to produce various widely used antibiotics.

Key Fluoroquinolone Antibiotics Synthesized from the Analogous Chloride:

AntibioticTherapeutic Use
CiprofloxacinTreatment of respiratory, urinary tract, and other infections.
NorfloxacinPrimarily used for urinary tract infections.
OfloxacinUsed for a variety of infections including pneumonia and skin infections.
LomefloxacinBroad-spectrum antibiotic for various bacterial infections.
FleroxacinEffective against a range of bacterial pathogens.

The synthesis generally involves the condensation of 2,4-dichloro-5-fluorobenzoyl chloride with different amino methyl acrylates, followed by cyclization and substitution reactions to yield the final fluoroquinolone drugs. nih.gov

Synthesis of Diversified Biologically Active Small Molecules

The reactivity of the acyl chloride group in 2,4-dichloro-5-fluorobenzoyl chloride makes it a versatile building block for a diverse range of biologically active small molecules beyond antibiotics. nih.gov Its polyhalogenated aromatic ring offers multiple sites for further chemical modification, allowing for the creation of libraries of compounds for drug discovery programs. The presence of fluorine is particularly significant, as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule.

Utilization in the Development of Targeted Agrochemicals

Building Block for the Construction of Specialty Chemical and Functional Materials

There is a lack of specific examples in the literature detailing the application of 2,4-dichloro-5-fluoro-benzoyl fluoride as a building block for specialty chemicals and functional materials. In principle, as an acyl fluoride, it could be used in the synthesis of specialized polymers or other materials where the unique electronic properties of the polyhalogenated ring are desired. Acyl fluorides are known to be useful in polymerization processes under specific conditions.

Facilitation of Novel Polyhalogenated Aromatic System Assembly

The structure of this compound, with three halogen atoms on the aromatic ring, makes it an inherent component of polyhalogenated aromatic systems. While its direct application in the assembly of more complex systems is not documented, its precursor, 2,4-dichlorofluorobenzene, is used to create the 2,4-dichloro-5-fluoro-benzoyl scaffold through reactions like the Friedel-Crafts acylation. google.com This scaffold can then be incorporated into larger, more complex polyhalogenated molecules. The varied reactivity of the different halogen substituents (F vs. Cl) can potentially be exploited for selective cross-coupling reactions to build intricate molecular architectures.

Future Perspectives and Emerging Research Directions in 2,4 Dichloro 5 Fluoro Benzoyl Fluoride Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of related compounds, such as 2,4-dichloro-5-fluoro-benzoyl chloride, often involves multi-step processes that utilize hazardous reagents and generate significant waste. Future research is increasingly focused on developing greener, more sustainable synthetic pathways. A key strategy involves the principle of halogen exchange, a method that can be both efficient and environmentally friendly for producing acyl fluorides from their corresponding chlorides.

One promising approach is the use of alkali metal fluorides, like potassium fluoride (B91410), to facilitate the conversion of a benzoyl chloride to a benzoyl fluoride. orgsyn.orgwikipedia.org This method avoids the use of more hazardous fluorinating agents. Phase-transfer catalysis represents another avenue for sustainable synthesis, enabling the reaction between an acyl chloride and an aqueous bifluoride solution under mild, room-temperature conditions. organic-chemistry.org This technique minimizes the need for harsh organic solvents and high temperatures.

Recent advancements have also highlighted deoxyfluorination of the corresponding carboxylic acid as a direct route to acyl fluorides. organic-chemistry.org The use of commodity chemicals for this transformation presents a scalable and cost-effective option. organic-chemistry.org These methods align with the principles of green chemistry by improving atom economy, reducing energy consumption, and minimizing the use of hazardous substances.

Table 1: Comparison of Potential Sustainable Synthetic Routes

Method Fluorinating Agent Key Advantages
Halogen Exchange Potassium Fluoride (KF) Readily available, less hazardous reagent. orgsyn.orgwikipedia.org
Phase-Transfer Catalysis Aqueous Bifluoride Mild reaction conditions, reduced organic solvent use. organic-chemistry.org

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is central to modern chemical synthesis, offering pathways to higher efficiency and selectivity. For the synthesis of the precursor, 2,4-dichloro-5-fluoro-benzoyl chloride, research has moved towards replacing traditional stoichiometric Lewis acids with recyclable, solid acid catalysts. These catalysts can simplify purification processes and reduce environmental impact.

Examples of such novel systems include:

Zeolite-based catalysts: These materials can be used in Friedel-Crafts acylation reactions, offering the benefits of easy separation and potential for regeneration.

Palladium-catalyzed carbonylative synthesis: This advanced method allows for the creation of acyl fluorides from organic halides, showcasing the potential of transition-metal catalysis in this area. organic-chemistry.org

Copper-catalyzed carbonylative coupling: Utilizing photoirradiation, this strategy presents another innovative route to acyl fluorides. organic-chemistry.org

Future research will likely focus on developing catalysts that are not only highly active and selective but also robust and recyclable over multiple reaction cycles. The exploration of synergistic catalytic systems, combining metal catalysis with other techniques like photochemistry, could open new avenues for the synthesis of 2,4-dichloro-5-fluoro-benzoyl fluoride under even milder conditions.

Discovery of Uncharted Applications in Cross-Disciplinary Fields

The unique substitution pattern of this compound, featuring both chlorine and fluorine atoms, suggests a wide range of potential applications in various scientific disciplines. The incorporation of fluorine is a well-established strategy in the development of agrochemicals and pharmaceuticals to enhance properties like metabolic stability, lipophilicity, and biological activity. nbinno.comresearchgate.netnih.gov

Agrochemicals: Fluorinated aromatic compounds are integral to a significant portion of modern agrochemicals, including herbicides, insecticides, and fungicides. nbinno.comresearchgate.netnih.gov The specific arrangement of halogens on the benzoyl fluoride ring could lead to the discovery of new active ingredients with novel modes of action or improved environmental profiles. The trifluoromethyl group, for instance, is known to enhance the bioavailability of agrochemicals. nbinno.com

Polymer and Materials Science: Benzoyl halides are used as building blocks in polymer chemistry. wikipedia.orgmdpi.com Substituted derivatives can be incorporated into high-performance polymers to impart specific properties such as thermal stability or flame retardancy. wikipedia.org The dense halogenation of this compound makes it an intriguing monomer for creating new polymers with unique characteristics, potentially useful in electronics or advanced materials. beilstein-journals.org Its reactivity could be harnessed in the fabrication of functional polymers, cyclophanes, or photoactive materials. beilstein-journals.org

Advanced Mechanistic Investigations Through In Situ and Operando Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. The application of advanced spectroscopic techniques that can monitor reactions in real-time provides invaluable insights into reaction kinetics, intermediates, and catalyst behavior.

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is a powerful tool for monitoring the progress of chemical reactions in real-time. mt.commt.com By tracking the vibrational frequencies of functional groups, researchers can follow the concentration of reactants, products, and transient intermediates throughout the course of a reaction. mt.comyoutube.com For the synthesis of this compound, in situ FTIR could be used to optimize reaction conditions, identify rate-limiting steps, and gain a deeper understanding of the reaction mechanism, particularly in complex catalytic systems. researchgate.netyoutube.com

Operando Raman Spectroscopy: Operando spectroscopy involves the simultaneous characterization of a catalyst and measurement of its activity under actual reaction conditions. wikipedia.orgresearchgate.net Raman spectroscopy is particularly well-suited for studying heterogeneous catalytic systems. ornl.govrsc.orgnih.gov In the context of synthesizing the precursors to this compound, operando Raman spectroscopy could provide detailed information about the structure of the catalyst's active sites and how they interact with reactants, leading to the rational design of more efficient catalysts. researchgate.net

Table 2: Application of Advanced Spectroscopic Techniques

Technique Information Gained Potential Impact
In Situ FTIR Real-time concentration profiles of reactants, intermediates, and products. mt.commt.com Optimization of reaction kinetics and yield; mechanistic elucidation. youtube.com

The continued exploration of these future research directions will undoubtedly unlock the full potential of this compound as a valuable compound in synthetic chemistry and beyond.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,4-dichloro-5-fluoro-benzoyl fluoride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via halogenation of precursor benzoic acid derivatives. For example, refluxing 2,4-dichloro-5-fluorobenzoic acid with thionyl chloride (SOCl₂) in benzene at elevated temperatures (4 hours, reflux) generates the corresponding acyl chloride . Key factors include solvent choice (e.g., 1,4-dioxane enhances reaction efficiency) and stoichiometric control of reagents like sodium hypochlorite to minimize byproducts . Yield optimization requires monitoring reaction progress via TLC or NMR.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Strict PPE (gloves, goggles, lab coat) is mandatory due to its corrosive and potentially toxic nature. In case of skin contact, immediate washing with soap and water is required, followed by medical consultation. Waste must be neutralized with a basic solution (e.g., sodium bicarbonate) before disposal in designated hazardous waste containers . Fume hoods are essential during synthesis to prevent inhalation exposure.

Q. How can researchers characterize the purity of this compound?

  • Methodological Answer : Purity assessment combines chromatographic (HPLC, GC-MS) and spectroscopic techniques (¹H/¹⁹F NMR, IR). For instance, ¹⁹F NMR signals at δ -110 to -120 ppm confirm fluorine substitution patterns . Melting point analysis (if crystalline) and elemental analysis (C, H, Cl, F) further validate structural integrity .

Advanced Research Questions

Q. How does steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer : The electron-withdrawing Cl and F substituents activate the carbonyl group toward nucleophilic attack but introduce steric hindrance. Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity. Experimentally, kinetic studies under varying nucleophile concentrations (e.g., amines, alcohols) reveal rate constants, with Arrhenius plots quantifying activation energies .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability testing involves incubating the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Hydrolysis rates are monitored via HPLC, showing rapid degradation in alkaline conditions (pH >10) due to hydroxide ion attack on the acyl fluoride moiety. Thermal gravimetric analysis (TGA) indicates decomposition above 150°C .

Q. How can isotopic labeling (e.g., ¹⁸O, ²H) be applied to mechanistic studies of reactions involving this compound?

  • Methodological Answer : Isotopic labeling in the carbonyl group (¹⁸O) or aromatic ring (²H) enables tracking of reaction pathways. For example, ¹⁸O-labeled acyl fluoride can distinguish between nucleophilic substitution and elimination mechanisms via mass spectrometry .

Research Design Considerations

  • Theoretical Framework : Link studies to reaction mechanism theories (e.g., Curtin-Hammett principle for kinetic control) or electronic structure models (Hammett σ constants) .
  • Contradiction Resolution : Conflicting data on thermal stability may arise from impurity interference. Replicate experiments with rigorously purified samples and cross-validate via DSC and TGA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.